2-(Methylsulfinyl)benzoic acid
Overview
Description
2-(Methylsulfinyl)benzoic acid is an organic compound with the molecular formula C8H8O3S. It is characterized by the presence of a benzoic acid moiety substituted with a methylsulfinyl group at the ortho position. This compound is known for its white crystalline solid form and is soluble in ethanol and dimethylformamide .
Mechanism of Action
Target of Action
Similar compounds have been found to target key functional proteins in bacterial cell division , suggesting that 2-(Methylsulfinyl)benzoic acid may have similar targets.
Biochemical Pathways
Phenolic compounds like this compound are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways . These pathways are important for the biosynthesis of individual phenolic compounds .
Result of Action
Similar compounds have been found to have antimicrobial activity , suggesting that this compound may have similar effects.
Action Environment
It’s known that environmental conditions can affect the metabolite profile of phenolic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfinyl)benzoic acid can be achieved through various methods. One common approach involves the oxidation of 2-(methylthio)benzoic acid using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under acidic conditions and may require heating or ultrasonic assistance to promote the reaction .
Industrial Production Methods: Industrial production of this compound often involves the use of 2-(methylthio)benzoic acid as a starting material. The oxidation process is carried out in large-scale reactors with controlled temperature and pressure to ensure efficient conversion to the desired product. The use of non-toxic reagents and environmentally friendly processes is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylsulfinyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using strong oxidizing agents.
Reduction: The compound can be reduced to 2-(methylthio)benzoic acid using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Alcohols, acid catalysts.
Major Products Formed:
Oxidation: 2-(Methylsulfonyl)benzoic acid.
Reduction: 2-(Methylthio)benzoic acid.
Substitution: Esters of this compound.
Scientific Research Applications
2-(Methylsulfinyl)benzoic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Comparison with Similar Compounds
2-(Methylthio)benzoic acid: Similar structure but with a methylthio group instead of a methylsulfinyl group.
2-(Methylsulfonyl)benzoic acid: Contains a sulfone group instead of a sulfinyl group.
Benzoic acid derivatives: Various benzoic acid derivatives with different substituents at the ortho position.
Uniqueness: 2-(Methylsulfinyl)benzoic acid is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity in oxidation and reduction reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-methylsulfinylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-12(11)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYFTEBQXOBPAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40313101 | |
Record name | 2-(Methanesulfinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40313101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19093-34-6 | |
Record name | 19093-34-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Methanesulfinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40313101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Methylsulphinyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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